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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-
Fluoro-5-methoxyaniline (CAS No. 2339-58-4). As a key organic intermediate in the synthesis

of complex molecules for pharmaceuticals and advanced materials, a thorough understanding

of its structural and electronic characteristics is paramount.[1] This document synthesizes

fundamental spectroscopic principles with data from analogous compounds to present a

detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for this molecule. While direct experimental spectra for 3-
Fluoro-5-methoxyaniline are not widely published, this guide offers a robust predictive

analysis to aid researchers in its identification and utilization.

Introduction and Molecular Overview
3-Fluoro-5-methoxyaniline, with the molecular formula C₇H₈FNO and a molecular weight of

141.14 g/mol , is a substituted aniline derivative with significant potential in organic synthesis.

[2][3] The strategic placement of a fluorine atom, a methoxy group, and an amino group on the

benzene ring creates a unique electronic environment and provides multiple reactive sites. The

fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical

compounds, while the amino and methoxy groups are versatile functional handles for a variety

of organic transformations.[4]
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Key Physicochemical Properties:

Property Value Source

CAS Number 2339-58-4 PubChem[3]

Molecular Formula C₇H₈FNO PubChem[3]

Molecular Weight 141.14 g/mol PubChem[3]

Boiling Point ~226.2 °C ECHEMI[5]

Density ~1.176 g/cm³ ECHEMI[5]

Flash Point ~90.6 °C

Understanding the Chemical

Properties of 3-Fluoro-5-

methoxyaniline[6]

Below is a diagram illustrating the molecular structure and numbering of 3-Fluoro-5-
methoxyaniline.

Caption: Molecular structure of 3-Fluoro-5-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following sections predict the ¹H and ¹³C NMR spectra of 3-Fluoro-5-
methoxyaniline based on established substituent effects.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine

protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects

of the substituents. The amino group (-NH₂) is a strong electron-donating group, and the

methoxy group (-OCH₃) is also electron-donating, which tend to shield the aromatic protons,

shifting them upfield. Conversely, the fluorine atom is strongly electronegative and exerts an

electron-withdrawing inductive effect, causing a deshielding effect (downfield shift), particularly

on nearby protons.
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Expected Chemical Shifts and Multiplicities:
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Proton(s)
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant(s) (J,
Hz)

Rationale

-NH₂ 3.5 - 4.5 Broad singlet -

The protons of

the primary

amine are

exchangeable

and often appear

as a broad

signal. The

chemical shift

can vary with

solvent and

concentration.

-OCH₃ ~3.7 - 3.9 Singlet -

The three

equivalent

protons of the

methoxy group

will appear as a

singlet.

Ar-H2 ~6.2 - 6.4

Doublet of

doublets (or

triplet)

JH-H ≈ 2-3 Hz,

JH-F ≈ 2-3 Hz

This proton is

ortho to the

strongly donating

amino group and

meta to the

methoxy and

fluoro groups.

Ar-H4 ~6.1 - 6.3 Doublet of

doublets

JH-H ≈ 2-3 Hz,

JH-F ≈ 8-10 Hz

This proton is

ortho to the

fluoro group and

will show a larger

coupling

constant with

fluorine. It is also

meta to the
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amino and

methoxy groups.

Ar-H6 ~6.0 - 6.2

Doublet of

doublets (or

triplet)

JH-H ≈ 2-3 Hz,

JH-F ≈ 2-3 Hz

This proton is

situated between

the two electron-

donating groups

(ortho to both),

leading to

significant

shielding and an

upfield shift.

Experimental Protocol for ¹H NMR:

Dissolve approximately 5-10 mg of 3-Fluoro-5-methoxyaniline in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Process the data, including Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts

of the aromatic carbons are significantly affected by the substituents. The amino and methoxy

groups cause a strong upfield shift (shielding) for the ipso-carbons and the carbons ortho and

para to them. The fluorine atom causes a large downfield shift (deshielding) of the carbon it is

attached to (C-3) and also induces C-F coupling.

Expected Chemical Shifts and Couplings:
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Carbon(s)
Predicted Chemical
Shift (δ, ppm)

C-F Coupling (JC-F,
Hz)

Rationale

-OCH₃ ~55 -

Typical chemical shift

for a methoxy group

on an aromatic ring.

C-1 ~148 ~2-3

The carbon attached

to the amino group is

deshielded by the

nitrogen but shielded

by the overall

electron-donating

nature. A small meta

C-F coupling is

expected.

C-2 ~95 ~2-3

This carbon is ortho to

the amino group and

meta to both the fluoro

and methoxy groups,

resulting in significant

shielding.

C-3 ~164 ~240-250 (¹JC-F)

The carbon directly

bonded to fluorine will

show a large one-

bond C-F coupling

constant and will be

significantly

deshielded.

C-4 ~98 ~10-12

This carbon is ortho to

the fluoro group and

para to the amino

group, leading to

shielding. A two-bond

C-F coupling is

expected.
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C-5 ~162 ~12-15

The carbon attached

to the methoxy group

is deshielded by the

oxygen. A two-bond

C-F coupling is

expected.

C-6 ~102 ~2-3

This carbon is ortho to

the amino and

methoxy groups and

meta to the fluoro

group, leading to

strong shielding.

Experimental Protocol for ¹³C NMR:

Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for

¹H NMR.

Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

Use proton decoupling to simplify the spectrum to singlets (unless C-F coupling is being

specifically investigated).

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Process and reference the data as with the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands:
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Vibration Type

N-H (amine) 3300 - 3500 Medium-Strong

Symmetric and

asymmetric stretching

(two bands expected

for a primary amine)

C-H (aromatic) 3000 - 3100 Medium-Weak Stretching

C-H (aliphatic, -OCH₃) 2850 - 3000 Medium Stretching

C=C (aromatic) 1580 - 1620 Medium-Strong Ring stretching

N-H (amine) 1550 - 1650 Medium-Strong Scissoring (bending)

C-O (ether) 1200 - 1300 Strong Asymmetric stretching

C-F (aryl fluoride) 1100 - 1250 Strong Stretching

C-O (ether) 1000 - 1100 Medium Symmetric stretching

C-H (aromatic) 700 - 900 Strong

Out-of-plane bending

(substitution pattern

dependent)

Experimental Protocol for IR Spectroscopy:

For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry

KBr powder and pressing it into a transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a

small amount of the sample directly on the crystal.

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Record the spectrum using an FT-IR spectrometer, typically over the range of 4000 to 400

cm⁻¹.

Perform a background scan and subtract it from the sample spectrum.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can aid in its structural elucidation. For 3-Fluoro-5-methoxyaniline, the

molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.

Expected Fragmentation Pattern:

The fragmentation of 3-Fluoro-5-methoxyaniline upon electron ionization would likely proceed

through several key pathways.

[M]⁺·
m/z = 141

[M - CH₃]⁺
m/z = 126

- ·CH₃

[M - HCN]⁺·
m/z = 114

- HCN

[M - CH₃ - CO]⁺
m/z = 98

- CO

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3-Fluoro-5-methoxyaniline.

Molecular Ion (M⁺): The most intense peak in the high m/z region is expected to be the

molecular ion peak at m/z = 141.[3]

Loss of a Methyl Radical ([M-15]⁺): A common fragmentation pathway for methoxy-

substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, which

would result in a fragment at m/z = 126.

Loss of Carbon Monoxide ([M-15-28]⁺): The fragment at m/z = 126 could further lose a

molecule of carbon monoxide (CO) to give a fragment at m/z = 98.
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Loss of Hydrogen Cyanide ([M-27]⁺): Anilines can undergo fragmentation by losing hydrogen

cyanide (HCN) from the aromatic ring and the amino group, leading to a fragment at m/z =

114.

Experimental Protocol for Mass Spectrometry:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile

samples.

Ionize the sample using a suitable technique, such as Electron Ionization (EI) for

fragmentation analysis.

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Record the mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

Conclusion
The spectroscopic characterization of 3-Fluoro-5-methoxyaniline is crucial for its effective use

in research and development. This guide provides a detailed predictive analysis of its ¹H NMR,

¹³C NMR, IR, and MS spectra. By understanding the expected spectral features, researchers

can confidently identify and assess the purity of this important synthetic intermediate,

facilitating its application in the development of novel pharmaceuticals and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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